2-(2-Methylpent-4-en-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpent-4-en-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a unique structure with a methylpent-4-en-2-yl group attached to the indole core, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpent-4-en-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of indole with 2-methylpent-4-en-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpent-4-en-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro, sulfo, or halo-indole derivatives.
Scientific Research Applications
2-(2-Methylpent-4-en-2-yl)-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpent-4-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the methylpent-4-en-2-yl group, resulting in different chemical and biological properties.
1H-Indole-2-carboxylic acid: Contains a carboxyl group instead of the methylpent-4-en-2-yl group.
2-(2-Methylbut-3-en-2-yl)-1H-indole: Similar structure but with a different alkyl group.
Uniqueness
2-(2-Methylpent-4-en-2-yl)-1H-indole is unique due to its specific alkyl substitution, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives
Properties
CAS No. |
683800-29-5 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(2-methylpent-4-en-2-yl)-1H-indole |
InChI |
InChI=1S/C14H17N/c1-4-9-14(2,3)13-10-11-7-5-6-8-12(11)15-13/h4-8,10,15H,1,9H2,2-3H3 |
InChI Key |
SCFIFFAYGJDOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.